8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline 8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 932329-27-6
VCID: VC4146913
InChI: InChI=1S/C23H15F2N3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-8-17(25)12-19(21)23(20)28(27-22)18-9-6-16(24)7-10-18/h2-13H,1H3
SMILES: CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F
Molecular Formula: C23H15F2N3
Molecular Weight: 371.391

8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

CAS No.: 932329-27-6

Cat. No.: VC4146913

Molecular Formula: C23H15F2N3

Molecular Weight: 371.391

* For research use only. Not for human or veterinary use.

8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline - 932329-27-6

Specification

CAS No. 932329-27-6
Molecular Formula C23H15F2N3
Molecular Weight 371.391
IUPAC Name 8-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C23H15F2N3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-8-17(25)12-19(21)23(20)28(27-22)18-9-6-16(24)7-10-18/h2-13H,1H3
Standard InChI Key VYSRYXBWHFPMSA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F

Introduction

The compound 8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic organic molecule that belongs to the pyrazoloquinoline family. This class of compounds is recognized for its diverse applications in medicinal chemistry, particularly in anticancer, antimicrobial, and enzyme inhibition studies. The unique structural features of this compound, including its fused quinoline core and fluorinated substituents, make it a promising candidate for pharmacological research.

Structural Features

The molecular structure of 8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline includes:

  • A quinoline backbone fused with a pyrazole ring.

  • Fluorine atoms at the 8-position of the quinoline core and the para-position of the phenyl group.

  • A p-tolyl group attached to the pyrazole ring.

These features contribute to the compound's electronic properties, hydrophobicity, and potential biological activity.

PropertyValue
Molecular FormulaC20H13F2N2
Molecular Weight~318.33 g/mol
Functional GroupsFluorophenyl, Tolyl
Heterocyclic ComponentsPyrazole, Quinoline

Synthesis

The synthesis of this compound typically involves multi-step reactions combining fluorinated aromatic precursors and heterocyclic intermediates. A general synthetic route includes:

  • Formation of Quinoline Core: Cyclization reactions involving substituted anilines and ketones.

  • Pyrazole Formation: Condensation reactions using hydrazines or hydrazides.

  • Functionalization: Introduction of fluorine atoms via halogenation or fluorinated precursors.

Crystallographic Data

Structural elucidation through X-ray crystallography reveals:

  • Planarity of the quinoline-pyrazole system.

  • π–π stacking interactions between aromatic rings.

  • Hydrogen bonding involving fluorine atoms contributing to molecular stability.

This structural arrangement supports its potential for strong binding interactions in biological systems.

Applications in Medicinal Chemistry

The presence of fluorine atoms enhances the compound's metabolic stability and bioavailability. Its heterocyclic framework allows for:

  • Drug Design: Development of kinase inhibitors or antimicrobial agents.

  • Molecular Docking Studies: Evaluation of binding affinities with protein targets.

  • Pharmacokinetics Optimization: Improved lipophilicity and membrane permeability.

Future Directions

Further research is needed to explore:

  • Detailed pharmacological profiling (e.g., IC50 values against specific targets).

  • Toxicological assessments to determine safety profiles.

  • Derivatization to enhance activity or selectivity.

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